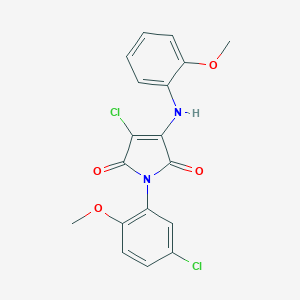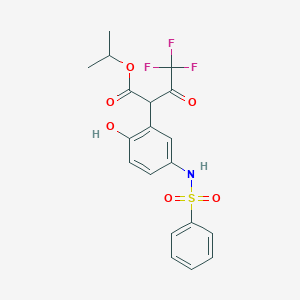
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzenesulfonamido group, and a hydroxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxy-5-(benzenesulfonamido)benzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then reacted with isopropyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzenesulfonamido group can form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
- Propan-2-yl 2-(benzenesulfonamido)-4,5-dimethylthiophene-3-carboxylate
- WX-UK1
Uniqueness
propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets compared to similar compounds.
特性
IUPAC Name |
propan-2-yl 2-[5-(benzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO6S/c1-11(2)29-18(26)16(17(25)19(20,21)22)14-10-12(8-9-15(14)24)23-30(27,28)13-6-4-3-5-7-13/h3-11,16,23-24H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZXEVHBYNITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)
![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)
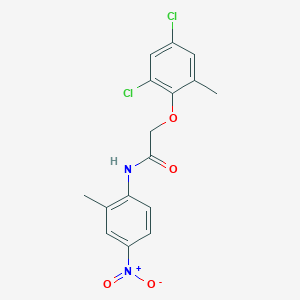
![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
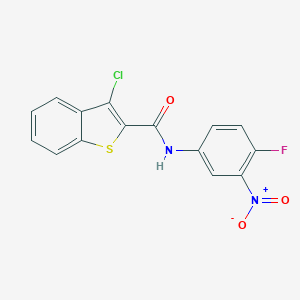
![(5Z)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B417185.png)
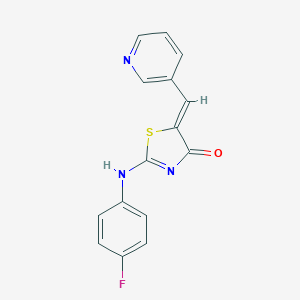

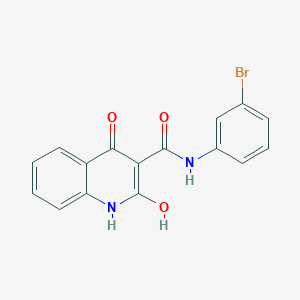
![N-[2-(benzylsulfanyl)ethyl]-2-[3-chloro-2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B417189.png)
